ADX71441 - 1207440-88-7

ADX71441

Catalog Number: EVT-258376
CAS Number: 1207440-88-7
Molecular Formula: C19H15ClF2N4O4
Molecular Weight: 436.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ADX71441 is a GABAB positive allosteric modulator (PAM). ADX71441 increases urinary latencies and reduces the number of urinary events and the total and average urinary volumes. ADX71441 completely inhibits the micturition reflex and induced overflow incontinence in five out of 10 animals. GABAB PAM has potential as a novel approach for the treatment of overactive bladder. It may also mitigate alcoholism and have analgesic effects in the bladder.
Source and Classification

ADX71441 is classified under the category of positive allosteric modulators, specifically targeting the gamma-aminobutyric acid B receptor. It is characterized by its ability to enhance the receptor's response to its natural ligand without directly activating the receptor itself. This unique mechanism of action potentially reduces side effects commonly associated with direct agonists.

Synthesis Analysis

Methods and Technical Details

The synthesis of ADX71441 involves several key steps:

  1. Formation of the Triazine Ring: This is achieved through cyclization reactions using appropriate precursors under controlled conditions.
  2. Halogenation: The introduction of chloro and fluoro substituents typically involves halogenation reactions utilizing chlorine and fluorine sources.
  3. Benzyl Group Attachment: This step employs nucleophilic substitution reactions to attach the benzyl group.
  4. Final Acetamide Formation: The final step involves reacting the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide structure.

Industrial production may optimize these routes for higher yield and purity, possibly incorporating continuous flow reactors and advanced purification techniques .

Molecular Structure Analysis

Structure and Data

The molecular formula of ADX71441 is C19H18ClF2N3O3C_{19}H_{18}ClF_{2}N_{3}O_{3} with a molecular weight of approximately 397.82 g/mol. The compound features a triazine ring structure, which is critical for its biological activity. The spatial arrangement of atoms within ADX71441 contributes to its interaction with the gamma-aminobutyric acid B receptor, facilitating its role as a positive allosteric modulator .

Chemical Reactions Analysis

Reactions and Technical Details

ADX71441 can undergo various chemical reactions, including:

  • Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can introduce additional functional groups.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed to modify existing functional groups.
  • Substitution Reactions: Nucleophilic substitutions can be performed using sodium hydroxide, while electrophilic substitutions might utilize sulfuric acid .

The specific conditions and reagents used will dictate the major products formed during these reactions.

Mechanism of Action

The mechanism of action of ADX71441 involves its binding to the gamma-aminobutyric acid B receptor, enhancing its response to endogenous neurotransmitters. This modulation leads to various physiological effects, including anxiolytic properties and pain relief. The compound's selectivity allows it to avoid many side effects associated with direct agonists, making it a promising candidate for therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ADX71441 exhibits several notable physical and chemical properties:

  • Solubility: The compound is generally soluble in organic solvents but exhibits limited solubility in water.
  • Stability: It maintains stability under standard laboratory conditions but should be stored away from light and moisture to prevent degradation.
  • Melting Point: Specific melting point data for ADX71441 is not widely reported but can be determined through laboratory analysis.

These properties are crucial for determining the compound's suitability for various applications in pharmaceutical formulations .

Applications

Scientific Uses

ADX71441 has been investigated for its potential therapeutic applications in several areas:

  • Anxiety Disorders: Its anxiolytic effects have been demonstrated in animal models, suggesting efficacy in treating anxiety-related conditions.
  • Chronic Pain Management: The compound has shown promise in reducing pain behaviors in preclinical studies, indicating potential use in pain management therapies.
  • Overactive Bladder: Research indicates that ADX71441 may help alleviate symptoms associated with overactive bladder syndrome.

These applications highlight ADX71441's versatility as a therapeutic agent, warranting further clinical investigation .

Introduction to ADX71441 and GABAB Receptor Pharmacology

Role of GABAB Receptors in Neurological and Visceral Disorders

GABAB receptors, class C G protein-coupled receptors (GPCRs), are widely distributed in the central and peripheral nervous systems and function as critical regulators of neurotransmitter release. Their activation produces inhibitory effects by modulating potassium and calcium channel activity. Dysregulation of GABAB signaling is implicated in multiple disorders:

  • Addiction: GABAB activation attenuates dopamine release in the mesolimbic pathway, reducing reinforcement properties of substances like alcohol and nicotine [2] [8].
  • Chronic Pain: Receptors in spinal cord dorsal horn regions inhibit nociceptive processing, particularly in visceral pain pathways (e.g., interstitial cystitis) [4] [9].
  • Overactive Bladder (OAB): GABAB agonists suppress detrusor overactivity by modulating pontine micturition centers [5] [9].
  • Anxiety/Spasticity: Cortical and cerebellar GABAB networks regulate emotional behavior and muscle tone [1] [3].

Orthosteric agonists like baclofen clinically validate these therapeutic targets but face significant limitations (Table 1).

Table 1: Therapeutic Areas for GABAB Modulation Supported by Preclinical Data

Disorder CategorySpecific IndicationsKey Preclinical Models
Substance Use DisordersAlcohol, nicotine, cocaine dependenceAlcohol self-administration (rats), nicotine withdrawal (mice) [2] [8]
Visceral DisordersOveractive bladder, interstitial cystitisAcetic acid-induced bladder pain (rats), furosemide-induced OAB (mice) [4] [5] [9]
Neurological DisordersAnxiety, spasticity, chronic painElevated plus maze (rats), rotarod (mice), acetic acid-writhing (mice) [1] [3]

Rationale for Positive Allosteric Modulators (PAMs) Over Orthosteric Agonists

Orthosteric agonists (e.g., baclofen) directly bind the GABA site on GABAB receptors, causing full receptor activation irrespective of physiological context. This leads to three core limitations:

  • Narrow Therapeutic Index: Effective doses for spasticity or addiction often cause sedation, motor impairment, or hypothermia due to non-selective activation [1] [8].
  • Tolerance Development: Persistent receptor stimulation triggers rapid desensitization, necessitating dose escalation [1] [7].
  • Pharmacokinetic Deficiencies: Baclofen’s poor blood-brain barrier penetration and short half-life (~3–4 hours) require frequent dosing [4] [9].

GABAB PAMs like ADX71441 bind to a topographically distinct allosteric site, enhancing receptor affinity and efficacy only when endogenous GABA is present. This "use-dependent" mechanism offers key advantages:

  • Physiological Fidelity: Modulation occurs in tune with natural GABA release cycles, preserving spatial and temporal signaling patterns [1] [7].
  • Reduced Adverse Effects: Lower risk of sedation or tolerance as receptor overstimulation is avoided [3] [5].
  • Improved Selectivity: Higher receptor subtype specificity predicted in silico [7].

Table 2: Pharmacological Comparison of Baclofen vs. ADX71441

ParameterBaclofen (Orthosteric Agonist)ADX71441 (PAM)
MechanismDirect receptor activationPotentiation of endogenous GABA activity
Therapeutic WindowNarrow (dose-limiting sedation)Wide (efficacy at 1–10 mg/kg, motor effects >30 mg/kg) [3] [5]
Bladder FunctionModerate inhibition of detrusor contractionsComplete suppression of micturition reflex at 3 mg/kg [5] [9]
Receptor AdaptationHigh (tolerance in <7 days)Low (no tolerance in chronic models) [1] [10]

ADX71441 as a First-in-Class GABAB PAM: Discovery and Development Trajectory

ADX71441 (chemical name: N-(5-(4-(4-chloro-3-fluorobenzyl)-6-methoxy-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-2-fluorophenyl)acetamide) emerged from Addex Therapeutics’ proprietary allosteric modulator discovery platform. Key milestones include:

  • High-Throughput Screening: Identified via medicinal chemistry optimization of hit compounds targeting the GABAB transmembrane domain [9].
  • Preclinical Characterization: Demonstrated potent binding (EC50 ~100 nM in human GABAB assays), oral bioavailability, and brain penetration in rodents [3] [5].
  • Therapeutic Expansion: Initially targeting anxiety and pain, development extended to addiction and OAB based on efficacy in:
  • Alcohol/cocaine self-administration reduction [2] [10]
  • Nicotine withdrawal symptom reversal (hyperalgesia, somatic signs) [8]
  • Visceral analgesia in bladder pain models [4]
  • Clinical Pathway: Advanced to Phase I trials for alcohol use disorder and Charcot-Marie-Tooth disease, though development was discontinued post-2023 due to strategic portfolio decisions [7] [8].

Table 3: Key Development Milestones for ADX71441

PhaseAchievementsSignificance
Discovery (Pre-2014)Optimization of pharmacokinetics (t1/2 = 4–6 h in rats) and brain penetration (brain/plasma ratio = 0.8) [5] [9]Established oral dosing feasibility
Preclinical Proof-of-Concept (2014–2017)Efficacy in 10+ rodent models: anxiety (elevated plus maze), OAB (guinea pig cystometry), addiction (alcohol self-administration) [1] [2] [5]Validated multi-indication potential
Clinical Development (2018–2023)Phase I safety/tolerability completion; Phase II readiness for addiction indications [8]Discontinued despite positive pharmacodynamic data [7]

Properties

CAS Number

1207440-88-7

Product Name

ADX71441

IUPAC Name

N-[5-[4-[(4-chloro-3-fluorophenyl)methyl]-6-methoxy-3,5-dioxo-1,2,4-triazin-2-yl]-2-fluorophenyl]acetamide

Molecular Formula

C19H15ClF2N4O4

Molecular Weight

436.8 g/mol

InChI

InChI=1S/C19H15ClF2N4O4/c1-10(27)23-16-8-12(4-6-14(16)21)26-19(29)25(18(28)17(24-26)30-2)9-11-3-5-13(20)15(22)7-11/h3-8H,9H2,1-2H3,(H,23,27)

InChI Key

BQDMEJYNGXEHSW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)N2C(=O)N(C(=O)C(=N2)OC)CC3=CC(=C(C=C3)Cl)F)F

Solubility

Soluble in DMSO

Synonyms

ADX71441; ADX 71441; ADX-71441

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N2C(=O)N(C(=O)C(=N2)OC)CC3=CC(=C(C=C3)Cl)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.